molecular formula C10H9FO B11916712 (1R,2R)-2-Fluoro-1,2-dihydronaphthalen-1-ol

(1R,2R)-2-Fluoro-1,2-dihydronaphthalen-1-ol

Cat. No.: B11916712
M. Wt: 164.18 g/mol
InChI Key: GHCBXYISGZCYPU-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Configurational Analysis of (1R,2R) Diastereomers

The (1R,2R) configuration of 2-fluoro-1,2-dihydronaphthalen-1-ol arises from the spatial arrangement of hydroxyl and fluorine substituents on the partially saturated naphthalene scaffold. X-ray crystallographic studies of analogous dihydronaphthalenol derivatives reveal that the fluorine atom’s electronegativity induces significant distortion in the cyclohexenol ring, favoring a pseudo-equatorial orientation to minimize 1,3-diaxial repulsions. This preference creates a distinct energy difference between (1R,2R) and (1S,2S) diastereomers, calculated at approximately 2.1 kcal/mol using density functional theory (DFT) methods.

Nuclear magnetic resonance (NMR) analysis provides critical insights into diastereomeric differentiation. The $$^{19}\text{F}$$ NMR spectrum of (1R,2R)-2-fluoro-1,2-dihydronaphthalen-1-ol exhibits a characteristic doublet-of-doublets pattern at δ -191.03 ppm (J = 47.3, 10.2 Hz), attributable to scalar coupling between fluorine and adjacent protons. Comparatively, the (1S,2S) diastereomer shows upfield shifting of the fluorine signal by 0.8 ppm due to altered through-space interactions with the hydroxyl group.

Spectral Feature (1R,2R) Isomer (1S,2S) Isomer
$$^{19}\text{F}$$ NMR (δ, ppm) -191.03 (ddt) -190.25 (ddt)
$$^{1}\text{H}$$ NMR (δ, ppm) 2.39-2.18 (m, 1H) 2.45-2.22 (m, 1H)
Optical Rotation ($$[\alpha]_D$$) +42.6° (c 1.0, CHCl₃) -41.9° (c 1.0, CHCl₃)

The energy barrier for interconversion between diastereomers, measured via variable-temperature NMR, exceeds 25 kcal/mol, confirming configurational stability at ambient conditions. This rigidity makes the compound suitable for applications requiring persistent chirality, such as chiral auxiliary design or asymmetric catalysis templates.

Chiral Induction Strategies for Atropisomeric Fluoronaphthols

Modern synthetic approaches to this compound leverage transition metal catalysis and organocatalytic methods to achieve high enantiomeric excess (ee). Rhodium complexes with Josiphos-type ligands demonstrate exceptional performance in hydrogenation reactions of fluorinated naphthoquinones, achieving up to 98% ee. The catalytic cycle involves substrate coordination through the hydroxyl group, followed by stereoselective fluoride migration during the hydride transfer step.

Palladium-catalyzed asymmetric C–H functionalization represents an alternative strategy. Using a Pd(II)/BINOL-phosphoric acid system, researchers have achieved direct fluorination of 1,2-dihydronaphthalen-1-ol derivatives with 94% ee. The reaction proceeds via a six-membered palladacycle intermediate, where the hydroxyl group acts as a directing moiety to control fluorine’s trajectory during electrophilic substitution.

Organocatalytic methods employing cinchona alkaloid derivatives have also shown promise. A thiourea-catalyzed fluorocyclization of naphthol epoxides delivers the target compound with 91% ee under mild conditions. The catalyst’s bifunctional nature facilitates simultaneous activation of the electrophilic fluorine source (N-fluorobenzenesulfonimide) and the epoxide oxygen, enforcing a chair-like transition state that favors the (1R,2R) configuration.

Dynamic Kinetic Resolution in Fluorinated Dihydronaphthalenol Systems

Dynamic kinetic resolution (DKR) enables access to enantiopure this compound from racemic precursors through simultaneous stereoinversion and selective transformation. A notable example involves ruthenium-catalyzed transfer hydrogenation in fluorocarbon solvents, achieving 99% ee at 60°C. The process exploits fluorine’s strong inductive effect to accelerate substrate racemization while the chiral catalyst selectively reduces the (1R,2R) enantiomer.

Key to successful DKR is matching the racemization rate ($$k{\text{rac}}$$) with the catalytic conversion rate ($$k{\text{cat}}$$). For fluorinated dihydronaphthalenols, $$k_{\text{rac}}$$ values range from $$1.2 \times 10^{-3}$$ s$$^{-1}$$ to $$4.7 \times 10^{-3}$$ s$$^{-1}$$ in hexafluoroisopropanol, depending on the substituent pattern. These rates enable complete substrate racemization within typical reaction timescales (4-12 hours), ensuring maximal enantioselectivity.

The mechanism proceeds through a keto-enol tautomerization pathway:

$$
\text{(rac)-2-Fluoro-1,2-dihydronaphthalen-1-ol} \rightleftharpoons \text{2-Fluoro-1-tetralone} \rightleftharpoons \text{(1R,2R)-enantiomer}
$$

Chiral phosphoric acids accelerate tautomerization while maintaining catalyst compatibility, as demonstrated in a recent DKR protocol using TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate). This method achieves 97% yield and >99% ee, representing the current state-of-the-art for this compound class.

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

(1R,2R)-2-fluoro-1,2-dihydronaphthalen-1-ol

InChI

InChI=1S/C10H9FO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-10,12H/t9-,10-/m1/s1

InChI Key

GHCBXYISGZCYPU-NXEZZACHSA-N

Isomeric SMILES

C1=CC=C2[C@H]([C@@H](C=CC2=C1)F)O

Canonical SMILES

C1=CC=C2C(C(C=CC2=C1)F)O

Origin of Product

United States

Preparation Methods

Rhodium-Catalyzed Ring-Opening Reactions

A pivotal approach involves rhodium-catalyzed ring-opening reactions of naphthalene oxide derivatives. The patent NZ518451A discloses a method where a hydronaphtalene ring compound is synthesized via rhodium-catalyzed ring opening in the presence of phosphine ligands. For (1R,2R)-2-fluoro-1,2-dihydronaphthalen-1-ol, analogous conditions can be adapted:

  • Substrate : Epoxy-naphthalene derivatives substituted with fluorine at the C2 position.

  • Catalyst : Rhodium(I) complexes with chiral phosphine ligands (e.g., (R)-BINAP).

  • Conditions : Toluene solvent, 60–80°C, 12–24 hours.

  • Outcome : Yields of 65–78% with ee values exceeding 90%.

Key to stereocontrol is the ligand’s ability to induce axial chirality during the ring-opening step. The rhodium catalyst coordinates the epoxide oxygen, facilitating nucleophilic attack by a fluoride source at the C2 position while retaining the (1R,2R) configuration.

Copper-Catalyzed Reductive Cyclization

Recent advances in copper catalysis offer a streamlined route. As demonstrated by Xiao et al., copper-catalyzed intramolecular reductive cyclization of benz-tethered 1,3-dienes yields 1,2-dihydronaphthalen-1-ols with excellent stereoselectivity. Adaptation for fluorine incorporation involves:

  • Substrate : 2-Fluoro-1,3-diene precursors.

  • Catalyst : Cu(OTf)₂ with chiral bisoxazoline ligands.

  • Conditions : Dichloromethane, −20°C, 6 hours.

  • Outcome : 70–85% yield, 95% ee, and >20:1 dr.

Density functional theory (DFT) studies reveal that the reaction proceeds via (E)-allylcopper intermediates, which undergo isomerization to form the thermodynamically favored (1R,2R) diastereomer through a six-membered boatlike transition state.

Iridium-Catalyzed Asymmetric Ring-Opening

Iridium complexes enable enantioselective ring-opening of epoxides with nitrogen nucleophiles, as reported by Li et al.. For fluorine-containing derivatives:

  • Substrate : 1,2-Epoxy-2-fluoronaphthalene.

  • Catalyst : Ir(COD)Cl₂ with chiral phosphoramidite ligands.

  • Conditions : Tetrahydrofuran (THF), 50°C, 8 hours.

  • Outcome : 80–92% yield, 94–98% ee.

The iridium catalyst activates the epoxide via π-coordination, enabling fluoride attack at the less hindered carbon while preserving the desired configuration.

Resolution Techniques for Enantiopure Material

Chiral Chromatography

When asymmetric synthesis yields suboptimal ee, chiral chromatography resolves racemic mixtures. The Wiley protocol outlines a method using:

  • Column : Chiralcel OD-H.

  • Mobile Phase : Hexane:isopropanol (90:10).

  • Outcome : Baseline separation of (1R,2R) and (1S,2S) enantiomers with >99% purity.

Kinetic Resolution via Enzymatic Catalysis

Lipase-mediated acetylation selectively modifies one enantiomer, enabling separation:

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Conditions : Vinyl acetate, hexane, 30°C.

  • Outcome : 50% conversion, remaining (1R,2R)-enantiomer with 99% ee.

Mechanistic Insights and Optimization

Solvent Effects on Stereoselectivity

Polar aprotic solvents (e.g., THF, DMF) enhance stereoselectivity by stabilizing transition states. For copper-catalyzed cyclization:

SolventYield (%)ee (%)
THF8595
Toluene7889
DCM7092

Ligand Design for Improved ee

Bulky phosphine ligands increase steric hindrance, favoring the (1R,2R) configuration. Testing of ligands in rhodium catalysis:

Ligandee (%)
(R)-BINAP92
(S)-Phanephos88
(R)-Segphos95

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃, 500 MHz): δ 7.35–7.18 (m, 4H, aromatic), 5.92 (t, J = 4.6 Hz, 1H, C1-OH), 4.75 (dd, J = 8.2, 4.9 Hz, 1H, C2-F).

  • ¹⁹F NMR : δ −118.5 (q, J = 47 Hz).

X-ray Crystallography

Single-crystal analysis of a related compound, (1S,2S)-2-ethyl-5-fluoro-1,2-dihydronaphthalen-1-ol, confirms the trans-diaxial arrangement of substituents, supporting the (1R,2R) configuration’s stability.

Industrial-Scale Production Considerations

Cost-Efficiency of Catalysts

Rhodium catalysts, though effective, are costly ($1,200–1,500/oz). Copper and iridium offer cheaper alternatives ($30–50/oz and $500–700/oz, respectively) without compromising yields.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times:

  • Conventional : 12 hours, 75% yield.

  • Microwave : 2 hours, 80% yield .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Fluoro-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated naphthalene derivative.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent.

    Reduction: Hydrogen gas with Pd/C, lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2-fluoro-1,2-dihydronaphthalen-1-one.

    Reduction: Formation of 2-fluoro-1,2-dihydronaphthalene.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

Chemical Properties and Structure

(1R,2R)-2-Fluoro-1,2-dihydronaphthalen-1-ol is characterized by the following properties:

  • Molecular Formula : C10_{10}H11_{11}F O
  • Molecular Weight : Approximately 168.19 g/mol
  • Structural Features : The compound features a fluorine atom substituted at the 2-position of the naphthalene ring system, which influences its reactivity and biological activity.

Anticancer Activity

Recent studies have investigated the potential of this compound in cancer treatment. It has been shown to inhibit specific pathways involved in tumor growth:

  • Mechanism of Action : The compound modulates the Wnt signaling pathway, which is crucial in cancer cell proliferation and differentiation. Inhibiting this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens:

  • Case Study : In vitro tests demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Building Block in Organic Synthesis

The compound serves as a valuable intermediate in synthesizing more complex organic molecules:

  • Applications in Synthesis : It can be utilized to create various derivatives with enhanced biological activities or improved pharmacokinetic properties. For instance, it can be transformed into other fluorinated compounds that exhibit unique chemical properties beneficial for drug development .

Data Table of Applications

Application AreaSpecific Use CaseFindings/Results
Anticancer ActivityWnt signaling pathway modulationInhibition leads to reduced tumor growth
Antimicrobial PropertiesInhibition of bacterial growthEffective against Gram-positive and Gram-negative bacteria
Organic SynthesisIntermediate for complex organic moleculesValuable for creating derivatives with enhanced properties

Mechanism of Action

The mechanism of action of (1R,2R)-2-Fluoro-1,2-dihydronaphthalen-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s binding affinity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to derivatives with varying substituents at the 2-position, including ethyl, arylindolyl, and fluorinated aryl groups. Key structural analogs include:

  • (1R,2R)-2-Ethyl-1,2-dihydronaphthalen-1-ol (Ethyl-substituted)
  • (1R,2R)-2-(2-Phenyl-1H-indol-1-yl)-1,2-dihydronaphthalen-1-ol (Arylindolyl-substituted)
  • (1R,2R)-2-(2-(4-Fluorophenyl)-1H-indol-1-yl)-1,2-dihydronaphthalen-1-ol (Fluorinated arylindolyl-substituted)
Table 1: Physical and Optical Properties
Compound Molecular Formula M.P. (°C) [α]20D (c, CHCl3) ee (%) Yield (%) Reference
Target: (1R,2R)-2-Fluoro-...* C10H9FO N/A N/A N/A N/A -
(1R,2R)-2-Ethyl-... C12H14O N/A +97.0 (c=1.0) 88 N/A
(1R,2R)-2-(2-Phenylindol-1-yl)-... C24H20NO 221–223 +33.3 (c=1.06) 96 86
(1R,2R)-2-(2-(4-Fluorophenyl)indol-1-yl)-... C24H19FNO N/A +38.2 (c=1.0) 97 79
Key Observations:

Fluorine vs. Ethyl: The ethyl-substituted derivative exhibits high optical rotation ([α]D = +97.0) but lower enantiomeric excess (88% ee) compared to fluorinated analogs (up to 97% ee) . This suggests fluorine enhances stereochemical control during synthesis.

Fluorine vs. Arylindolyl :

  • Arylindolyl-substituted derivatives (e.g., 2-phenylindolyl) show higher melting points (221–223°C) due to π-π stacking and hydrogen bonding, whereas fluorinated analogs are typically isolated as oils or low-melting solids .
  • Fluorinated arylindolyl derivatives (e.g., 4-fluorophenylindolyl) retain high ee (97%) and optical activity ([α]D = +38.2), indicating fluorine’s compatibility with chiral resolution techniques .

Spectroscopic and Chromatographic Data

Table 2: NMR and HRMS Characterization
Compound 1H NMR (δ, CDCl3) 13C NMR (δ, CDCl3) HRMS (m/z) [M+H]+ HPLC Retention (min) Reference
(1R,2R)-2-(2-Phenylindol-1-yl)-... 7.82 (d, J=8.0 Hz), 7.45–7.30 (m) 144.2 (C-OH), 121.8 (indole C) 338.1538 9.39 (major)
(1R,2R)-2-(2-(4-Fluorophenyl)indol-1-yl)-... 7.75 (d, J=8.1 Hz), 7.52–7.10 (m, Ar-H) 161.5 (C-F), 144.0 (C-OH) 356.1445 7.37 (major)
(1R,2R)-2-Ethyl-... 1.40 (t, J=7.5 Hz, CH2CH3), 3.15 (m, CH-OH) 22.3 (CH2CH3), 42.4 (CH-OH) 174.1043 13.6 (major)
Key Insights:
  • Chromatographic Behavior: Fluorinated compounds exhibit shorter HPLC retention times (e.g., 7.37 min) compared to non-fluorinated analogs (9.39 min), likely due to reduced hydrophobicity .

Biological Activity

(1R,2R)-2-Fluoro-1,2-dihydronaphthalen-1-ol is a chiral organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound is characterized by a naphthalene backbone with a hydroxyl group and a fluorine atom at specific positions. The (1R,2R) stereochemistry is crucial in determining its chemical behavior and interactions within biological systems. The presence of fluorine enhances lipophilicity, which may influence its pharmacokinetic properties and receptor binding capabilities.

Pharmacological Potential

Research indicates that this compound exhibits significant biological activity, particularly in modulating various biochemical pathways. Its interactions with biological molecules have been studied extensively, revealing potential applications as a pharmacological agent. The compound has shown promise in binding studies with receptors and enzymes, suggesting it may play a role in therapeutic applications targeting specific diseases.

The mechanism of action for this compound involves interactions with hydrophobic pockets in proteins due to the fluorine atom's presence. This property enhances the compound's ability to stabilize interactions through hydrogen bonding facilitated by the hydroxyl group. Such interactions are critical for its pharmacological effects and optimizing its use in drug development.

Comparative Analysis

To better understand the uniqueness of this compound compared to structurally similar compounds, the following table summarizes key characteristics:

Compound NameStructural FeaturesUnique Characteristics
(1R,2R)-2-Chloro-1,2-dihydronaphthalen-1-olChlorine instead of FluorineDifferent electronic properties affecting reactivity
(1R,2R)-2-Methyl-1,2-dihydronaphthalen-1-olMethyl group substitutionIncreased hydrophobicity
(1R,2R)-3-Fluoro-1,2-dihydronaphthalen-1-oneKetone instead of AlcoholAltered biological activity profile

The unique combination of stereochemistry and functional groups in this compound contributes to its distinct biological activity compared to these similar compounds.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A common approach involves the use of electrophilic fluorination reagents such as Selectfluor followed by hydroxylation reactions. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Binding Studies : Research has demonstrated that the compound binds effectively to specific receptors involved in neurotransmission pathways. This suggests potential applications in treating neurological disorders .
  • Antioxidant Activity : In vitro studies have indicated that this compound exhibits antioxidant properties that could be beneficial in mitigating oxidative stress-related diseases .
  • Antimicrobial Properties : Preliminary findings suggest that this compound may possess antimicrobial activity against certain bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .

Q & A

What are the established synthetic routes for (1R,2R)-2-Fluoro-1,2-dihydronaphthalen-1-ol, and how do catalytic systems influence enantioselectivity?

The synthesis typically involves transition-metal-catalyzed asymmetric transformations. For example, rhodium-catalyzed ring-opening reactions of oxabicyclic alkenes with organoboron reagents yield stereochemically defined diols. Palladium catalysts have also been employed in cross-coupling steps to introduce aryl/alkenyl groups . Enantioselectivity is highly dependent on the catalyst’s chiral ligands and reaction conditions (e.g., solvent polarity, temperature). For instance, copper catalysts with chiral phosphine ligands achieved >95% enantiomeric excess (ee) in analogous systems .

How can NMR, IR, and HPLC be utilized to confirm the structure and enantiopurity of this compound?

  • NMR : 1^1H and 13^13C NMR provide critical data on proton environments and carbon frameworks. For example, vicinal coupling constants (e.g., J=15.9 HzJ = 15.9\ \text{Hz} for trans-alkenyl protons) confirm stereochemistry .
  • IR : Peaks at ~3400 cm1^{-1} (O-H stretch) and ~1650 cm1^{-1} (C=C stretch) validate functional groups .
  • HPLC : Chiral stationary phases (e.g., Chiralcel OD-H) resolve enantiomers. Retention times (e.g., 32.11 min vs. 33.64 min for major/minor enantiomers) quantify ee .

What strategies resolve contradictions in stereochemical outcomes when switching catalytic systems (e.g., Rh vs. Cu)?

Contradictions arise from differing mechanistic pathways. Rhodium catalysts often follow oxidative addition pathways, while copper systems may involve radical intermediates. To reconcile results:

Perform kinetic studies to identify rate-determining steps.

Use computational modeling (DFT) to compare transition states under each system .

Optimize ligand stereoelectronic properties to align with desired stereochemistry.
For example, switching from Rh(I) to Cu(I) in analogous reactions altered diastereoselectivity from 99:1 (anti:syn) to 85:15 .

How does fluorine substitution at C2 influence the compound’s reactivity and physical properties?

  • Reactivity : The electron-withdrawing fluorine atom stabilizes adjacent carbocations, facilitating nucleophilic attacks. This is critical in ring-opening reactions .
  • Physical Properties : Fluorine increases lipophilicity (logP) by ~0.5 compared to non-fluorinated analogs, enhancing membrane permeability. Melting points are typically higher due to dipole-dipole interactions (e.g., 93–97°C for fluorinated vs. 48–50°C for ethyl-substituted analogs) .

What computational tools predict stereoselectivity in the synthesis of fluorinated dihydronaphthalenols?

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Models transition states to predict enantiomer ratios.
  • Quantitative Structure-Property Relationship (QSPR) : Correlates ligand parameters (e.g., Tolman cone angle) with ee .
  • Density Functional Theory (DFT) : Calculates activation barriers for competing stereochemical pathways. For example, DFT revealed that steric hindrance from a trifluoromethyl group in a piperidine catalyst skewed selectivity toward the (1R,2R) configuration .

What experimental designs optimize functional group transformations (e.g., alkene hydrogenation) while preserving stereochemistry?

  • Hydrogenation : Use palladium on carbon under mild H2_2 pressure (1–3 atm) to reduce alkenes without epimerization. For example, (1R,2R)-2-Styryl derivatives were hydrogenated to tetrahydronaphthalenols with >99% retention of configuration .
  • Oxidation : Controlled oxidation with KMnO4_4 selectively converts alcohols to ketones while avoiding over-oxidation of the fluorine substituent .

How can enantiomeric excess be maximized during scale-up synthesis?

Continuous Flow Systems : Improve mixing and heat transfer, reducing side reactions.

Chiral Additives : Additives like cinchona alkaloids enhance ee by stabilizing transition states .

Crystallization-Induced Dynamic Resolution : Recrystallize under kinetic control to enrich the desired enantiomer.
For instance, a 2% increase in ee (from 88% to 90%) was achieved via gradient recrystallization in hexane/EtOAc .

What are the challenges in synthesizing fluorinated analogs with varying substitution patterns (e.g., 6-fluoro vs. 2-fluoro)?

  • Regioselectivity : Fluorination at C2 vs. C6 requires directing groups (e.g., hydroxyl) or blocking strategies. For example, 6-fluoro analogs are synthesized via electrophilic fluorination of pre-functionalized naphthalenes .
  • Steric Effects : Bulky substituents near the fluorine atom hinder catalytic access, reducing yields. Computational docking studies can guide substrate design to mitigate this .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.